2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-3-carboxamide
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Overview
Description
2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-3-carboxamide is a synthetic organic compound that features a furan ring, a thiazole ring, and a phenoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-3-carboxamide typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenoxymethyl group: This step involves the reaction of the furan derivative with a phenoxymethyl halide in the presence of a base such as potassium carbonate.
Formation of the thiazole ring: This can be accomplished by reacting the intermediate with a thioamide or a thioester under suitable conditions.
Coupling of the thiazole and furan rings: This step involves the formation of the carboxamide linkage, typically through the reaction of the thiazole derivative with a furan carboxylic acid or its derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halides, sulfonates, and organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield a variety of substituted derivatives.
Scientific Research Applications
2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could interact with biological targets.
Materials Science: The compound’s structural features may make it useful in the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound can serve as a building block or intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-3-carboxamide can be compared with other compounds that feature similar structural motifs, such as:
2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide: This compound differs in the position of the carboxamide group, which may affect its reactivity and biological activity.
2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide: This compound features a thiophene ring instead of a furan ring, which may influence its electronic properties and interactions with biological targets.
2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)pyrrole-3-carboxamide: This compound features a pyrrole ring, which may confer different chemical and biological properties compared to the furan analogue.
The uniqueness of this compound lies in its specific combination of structural features, which may result in distinct reactivity and biological activity profiles compared to similar compounds.
Properties
IUPAC Name |
2-(phenoxymethyl)-N-(1,3-thiazol-2-yl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c18-14(17-15-16-7-9-21-15)12-6-8-19-13(12)10-20-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCVHFZBWQCTKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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